N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide
Description
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-17(2)24(29)26(4)16-19-9-11-21(12-10-19)23(28)25-15-18(3)27-14-13-20-7-5-6-8-22(20)27/h5-12,17-18H,13-16H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMJWQMOWZEFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)NCC(C)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole is then alkylated using a suitable alkyl halide to introduce the propyl group.
Amidation: The alkylated indole is coupled with 4-[[methyl(2-methylpropanoyl)amino]methyl]benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide products with various functional groups.
Scientific Research Applications
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Perindopril Related Compound E: A compound with a similar benzamide structure but different functional groups.
Other Benzamide Derivatives: Compounds with variations in the substituents on the benzamide core.
Uniqueness
N-[2-(2,3-dihydroindol-1-yl)propyl]-4-[[methyl(2-methylpropanoyl)amino]methyl]benzamide is unique due to its specific combination of an indole moiety and a substituted benzamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
